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molecular formula C15H14O2 B1314057 4-Methoxy-3'-methylbenzophenone CAS No. 53039-63-7

4-Methoxy-3'-methylbenzophenone

Cat. No. B1314057
M. Wt: 226.27 g/mol
InChI Key: DTMWWGQISMHXNL-UHFFFAOYSA-N
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Patent
US04232144

Procedure details

In sequence, 1,000 mL of carbon disulfide, 384 g (3.55 mole; 10% excess) of anisole, and 500 g (3.23 mole) of m-toluoyl chloride were placed in a 5 L flask, and the contents were cooled to about 10° C. Then 500 g AlCl3 was added in small increments with stirring over a 3 hr period. The stirred mixture was kept at room temperature for 2 days during which 500 mL more of carbon disulfide was added by maintain fluidity. After adding ice-water to decompose the complex, carbon disulfide was removed by steam distillation and the product was extracted with methylene chloride. The extract was washed with water and then distilled at 170° C./1.2 mm Hg to yield 642 g of 4-methoxy-3'-methylbenzophenone. Half of the product (1.42 mole) was mixed with 1500 mL of pyridine and a solution of 75 g sodium hydroxide in 1500 mL of water. This mixture was heated to 80°-90° C. and 500 g potassium permanganate was added stepwise over a 4 hr period. Refluxing continued one more hour. Sludge was filtered out and washed well with hot water. Acidification of the filtrate yielded a precipitate of 4-methoxy-3'-carboxybenzophenone. After recrystallization from ethanol, melting temperature was 183°-186° C. A total of 392 g (1.53 mole) of so prepared 4-methoxy-3'-carboxybenzophenone was added to a premixture of 1150 mL of 48% HBr/575 mL acetic anhydride/575 mL acetic acid, and the mixture was refluxed for 15 hr. Pouring the contents into water precipitated 4-hydroxy-3'-carboxybenzophenone which, after filtration and drying, yielded 350 g (1.45 mole) of crude product. Mixing this product with 1050 mL of acetic anhydride containing 1.5 mL of concentrated sulfuric acid and heating for 30 min at 100° C. yielded 4-acetoxy-3'-carboxybenzophenone which was isolated by precipitation in excess ice-water, filtration, and drying. Recrystallization first from dioxane and then chloroform provided 4-acetoxy-3'-carboxybenzophenone melting at 190°-193° C.
Name
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
384 g
Type
reactant
Reaction Step Five
Quantity
500 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1([CH3:18])[CH:14]=[CH:13][CH:12]=[C:11]([C:15](Cl)=[O:16])[CH:10]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C(=S)=S>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:15]([C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([CH3:18])[CH:10]=2)=[O:16])=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S
Step Five
Name
Quantity
384 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
500 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring over a 3 hr period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
by maintain fluidity
CUSTOM
Type
CUSTOM
Details
was removed by steam distillation
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed with water
DISTILLATION
Type
DISTILLATION
Details
distilled at 170° C./1.2 mm Hg

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C(=O)C2=CC(=CC=C2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 642 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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